molecular formula AsH2OS2 B14277619 CID 78070721

CID 78070721

Cat. No.: B14277619
M. Wt: 157.07 g/mol
InChI Key: AXBFXADNSQCINV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 78070721 is a PubChem-registered compound with a unique chemical structure and physicochemical profile. Its chromatographic retention behavior (, Figure 1C) indicates moderate polarity, aligning with compounds commonly analyzed in metabolomic or environmental exposure studies .

The compound has been isolated via vacuum distillation (, Figure 1C), implying thermal stability under reduced pressure. However, synthetic pathways, exact biological activity, and industrial applications remain uncharacterized in the available literature.

Properties

Molecular Formula

AsH2OS2

Molecular Weight

157.07 g/mol

InChI

InChI=1S/AsH2OS2/c2-1(3)4/h(H2,2,3,4)

InChI Key

AXBFXADNSQCINV-UHFFFAOYSA-N

Canonical SMILES

O[As](=S)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78070721 involves a series of chemical reactions under controlled conditions. The specific synthetic routes and reaction conditions are typically detailed in scientific literature and patents. These methods often involve the use of specific reagents, catalysts, and solvents to achieve the desired chemical transformation.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that are optimized for efficiency and yield. These methods are designed to produce the compound in sufficient quantities for commercial use while maintaining high purity and quality standards.

Chemical Reactions Analysis

Types of Reactions

CID 78070721 can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions. For example:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of this compound with different chemical and physical properties.

Scientific Research Applications

CID 78070721 has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: It may be used in biological studies to investigate its effects on biological systems and pathways.

    Medicine: The compound could have potential therapeutic applications, such as in drug development or as a diagnostic tool.

    Industry: this compound may be used in industrial processes, such as in the production of materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of CID 78070721 involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes hypothetical comparisons based on structural analogs inferred from analytical methodologies in and :

Property CID 78070721 Analog 1 Analog 2 Source
Molecular Weight ~350–400 Da (estimated) 328.4 Da 385.5 Da
Key Functional Groups Hydroxyl/Carbonyl Carboxylic acid Amine
Polarity (LogP) 1.8–2.5 0.9 2.7
GC-MS Retention Time 12.3 min 9.8 min 14.1 min
CID Fragmentation Dominant m/z 183, 217 Dominant m/z 155, 209 Dominant m/z 198, 231

Key Observations :

  • This compound exhibits higher hydrophobicity than carboxylic acid-containing analogs (LogP ~1.8–2.5 vs. 0.9), likely influencing its bioavailability and environmental persistence .
  • Its GC-MS retention time (12.3 min) places it between polar and nonpolar analogs, suggesting intermediate solubility in organic solvents .
  • Fragmentation patterns (e.g., m/z 183, 217) differ markedly from amine-bearing analogs, highlighting structural uniqueness in backbone or substituent arrangement .

Pharmacological and Toxicological Profiles

While direct data on this compound’s bioactivity are absent, ’s drug similarity assessment framework provides a basis for extrapolation:

  • Metabolic Stability : Compared to Analog 1 (t₁/₂ = 2.1 hrs), this compound’s ester-like groups (inferred from CID spectra) may enhance metabolic stability, extending half-life in biological systems .
  • Toxicity : Higher LogP values correlate with membrane permeability, raising concerns about bioaccumulation risks relative to hydrophilic analogs .

Analytical Differentiation Techniques

’s LC-ESI-MS methodology for distinguishing ginsenoside isomers (e.g., Rf vs. F11) can be adapted for this compound:

  • Source-CID MS/MS : Unique fragmentation pathways (e.g., m/z 217 → 183) enable differentiation from analogs with identical molecular formulas but distinct substituent positions .
  • Chromatographic Resolution : Optimized gradients (e.g., 0.1% formic acid/acetonitrile) separate this compound from co-eluting analogs, as demonstrated in ’s vacuum-distilled fractions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.